molecular formula C19H16FNO4 B11058877 Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-

Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-

Cat. No.: B11058877
M. Wt: 341.3 g/mol
InChI Key: AMFTYJPKCNRBNI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- is a complex organic compound with a unique structure that combines a cyclopropane ring, a carboxamide group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- typically involves multiple steps. The process begins with the preparation of the cyclopropane ring, followed by the introduction of the carboxamide group and the benzodioxin moiety. Common reagents used in these reactions include cyclopropylamine, 2-fluorobenzoyl chloride, and 1,4-benzodioxin. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]- is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

IUPAC Name

N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H16FNO4/c20-14-4-2-1-3-12(14)18(22)13-9-16-17(25-8-7-24-16)10-15(13)21-19(23)11-5-6-11/h1-4,9-11H,5-8H2,(H,21,23)

InChI Key

AMFTYJPKCNRBNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4F)OCCO3

Origin of Product

United States

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